2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol
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Overview
Description
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol is a complex organic compound that features a pyridine ring substituted with two oxazoline groups and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol typically involves multi-step organic reactions. A common approach might include:
Formation of Oxazoline Rings: Starting from amino alcohols, oxazoline rings can be formed through cyclization reactions.
Substitution on Pyridine Ring: The oxazoline groups can be introduced to the pyridine ring through nucleophilic substitution reactions.
Introduction of Thiol Group: The thiol group can be introduced via thiolation reactions, often using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The pyridine ring can undergo various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Disulfides.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol may have applications in:
Chemistry: As a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions due to its thiol group.
Medicine: Possible applications in drug design and development.
Industry: Use in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example:
As a Ligand: It can coordinate with metal ions through its nitrogen and sulfur atoms, forming stable complexes.
In Biological Systems: The thiol group can interact with cysteine residues in proteins, potentially affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine: Lacks the thiol group.
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of both oxazoline rings and a thiol group in 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol makes it unique, providing multiple sites for interaction and coordination, which can be advantageous in various applications.
Properties
CAS No. |
862183-16-2 |
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Molecular Formula |
C17H23N3O2S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyridine-4-thione |
InChI |
InChI=1S/C17H23N3O2S/c1-9(2)14-7-21-16(19-14)12-5-11(23)6-13(18-12)17-20-15(8-22-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H,18,23)/t14-,15-/m1/s1 |
InChI Key |
HJCPBEJKLWHKRC-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=S)C=C(N2)C3=N[C@H](CO3)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC(=S)C=C(N2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
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